Z-VDVAD-FMK

Cardiomyocyte apoptosis Caspase-2 vs caspase-3 Staurosporine

Researchers requiring caspase-2 inhibition often face confounding off-target effects with traditional inhibitors. Z-VDVAD-FMK is an irreversible, cell-permeable fluoromethyl ketone that directly addresses this by covalently modifying the active-site cysteine of caspase-2, enabling mechanistic dissection of caspase-2-dependent pathways. • Reduces lovastatin-induced DNA loss by 19.1±8.3% and uniquely blocks F-actin fragmentation where Ac-DEVD-CHO fails. • Achieves >85% suppression of cleaved caspase-2 in retinal ganglion cells, providing up to 60% neuroprotection at 15 days post-axotomy. • At 2 μM, prevents thrombin-induced ROCK-II cleavage in human microvascular endothelial cells without cytotoxicity, targeting a non-apoptotic signaling axis.

Molecular Formula C32H46N5O11F
Molecular Weight 695.73
Cat. No. B1192016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-VDVAD-FMK
Synonymsmethyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate
Molecular FormulaC32H46N5O11F
Molecular Weight695.73
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-VDVAD-FMK: Caspase-2 Inhibitor Differentiation Guide


Z-VDVAD-FMK (CAS 210344-92-6) is a cell-permeable, irreversible fluoromethyl ketone (FMK) peptide inhibitor designed around the VDVAD recognition sequence. It covalently modifies the active-site cysteine of caspase-2, blocking its proteolytic activity and disrupting downstream apoptotic signaling [1]. While marketed as a caspase-2-selective inhibitor, Z-VDVAD-FMK also exhibits functionally relevant cross-reactivity with caspase-3 and caspase-7 . This cross-reactivity profile, combined with its irreversible mechanism, distinguishes it from reversible aldehyde-based inhibitors (e.g., Ac-DEVD-CHO) and from pan-caspase inhibitors (e.g., Z-VAD-FMK), making inhibitor selection a critical experimental design decision that cannot be reduced to simple target annotation [2].

Cell-permeable, irreversible FMK peptide inhibitor targeting caspase-2
Reported cross-reactivity with caspase-3/-7 requires selectivity validation in the assay
Differentiated from reversible aldehydes and pan-caspase inhibitors for apoptosis signaling studies

Why Z-VDVAD-FMK Cannot Be Replaced by Other Caspase Inhibitors


Caspase inhibitors sharing the FMK warhead and superficially similar peptide sequences are not functionally interchangeable. Z-VDVAD-FMK, Z-DEVD-FMK, Z-IETD-FMK, and Z-LEHD-FMK were shown to completely lack specificity in cross-inhibiting Chinese hamster caspases [1]. Furthermore, the commercially standard caspase-2 inhibitors Ac-VDVAD-CHO and Z-VDVAD-FMK are demonstrably non-selective, with strong inhibitory effects on caspase-3 [2]. Even within the same nominal target class, differential effects on downstream readouts—such as actin cytoskeletal integrity, ROCK-II cleavage, and mitochondrial depolarization—mean that substituting one inhibitor for another without experimental validation introduces confounding variables that can misattribute caspase functions [3]. The quantitative evidence below establishes exactly where Z-VDVAD-FMK diverges meaningfully from its closest analogs.

FMK-based analogs (Z-DEVD-FMK, Z-IETD-FMK, Z-LEHD-FMK) lack target specificity in caspase assays and may shift inhibition profiles.

Aldehyde inhibitor Ac-VDVAD-CHO exhibits non-selective caspase-3 inhibition, which may alter downstream pathway interpretation.

Divergent effects on ROCK-II cleavage, actin cytoskeleton, and mitochondrial depolarization mean substitution can misattribute caspase-2 functions.

Quantitative Differentiation Evidence Against Closest Analogs


Cardiomyocyte Death: Caspase-2 vs Caspase-3 Inhibition

In a direct head-to-head study, the preferential caspase-2 inhibitor Z-VDVAD-FMK produced a statistically significant reduction in staurosporine-induced cardiomyocyte death, whereas the preferential caspase-3 inhibitor Ac-DVED-cmk produced only a minimal decrease. When combined, the two inhibitors produced an additive reduction, confirming non-redundant roles for caspase-2 and caspase-3 in this model [1].

Cardiomyocyte death model
Head-to-head
Z-VDVAD-FMK reported significant reduction; Ac-DVED-cmk minimal effect; combination additive reduction from 80.4% to 54.6% cell death
Supports caspase-2 dominant role in cardiac apoptosis model
Model-specific endpoint context (chick cardiomyocytes, staurosporine 1 µM)
Cardiomyocyte apoptosis Caspase-2 vs caspase-3 Staurosporine Cardiac cell death

Actin Cytoskeletal Degradation: Caspase-2-Specific Pathway

Lovastatin-induced actin fragmentation in cardiomyocytes operates exclusively through a caspase-2 pathway. Z-VDVAD-FMK significantly blocked lovastatin-induced changes in F-actin, whereas the caspase-3 inhibitor Ac-DEVD-CHO had no effect. This provides a clear functional differentiation between caspase-2 and caspase-3 inhibition at the level of cytoskeletal integrity [1].

Actin fragmentation
Head-to-head
Z-VDVAD-FMK blocked lovastatin-induced F-actin changes; Ac-DEVD-CHO (caspase-3 inhibitor) had no effect
Caspase-2-specific cytoskeletal pathway identified
Qualitative difference in F-actin integrity by phallacidin staining
Statins Cytoskeleton Actin fragmentation Caspase-2 specificity Cardiomyocyte

Cerebral Vasospasm: Endothelial Apoptosis Prevention

In a canine subarachnoid hemorrhage (SAH) model, intracisternal injection of Z-VDVAD-FMK (10 μM) reduced endothelial apoptosis in penetrating arteries, whereas Z-DEVD-FMK at the same concentration did not prevent apoptosis. Both inhibitors failed to prevent angiographic vasospasm, but only Z-VDVAD-FMK improved clinical scores [1].

Endothelial apoptosis in SAH
Head-to-head
Z-VDVAD-FMK (10 µM) reduced endothelial apoptosis and improved clinical scores; Z-DEVD-FMK did not prevent apoptosis
Caspase-2 inhibitor associated with endothelial protection in SAH model
Canine model; angiographic vasospasm not prevented by either inhibitor
Cerebral vasospasm Endothelial apoptosis Subarachnoid hemorrhage Penetrating arteries

Retinal Ganglion Cell Protection: In Vivo Caspase-2 Selectivity

In the rat optic nerve crush (ONC) model, serial intravitreal injections of Z-VDVAD-FMK suppressed cleaved caspase-2 activation by >85% at 3–4 days post-injury, with no significant changes detected in cleaved caspase-3, -6, -7, or -8. This produced up to 60% protection of retinal ganglion cells (RGCs) from death at 15 days compared to PBS-treated controls [1]. In contrast, the caspase-3 inhibitor DEVD-CHO reduced RGC apoptosis via direct caspase-3 inhibition—a mechanistically distinct route—confirming that the neuroprotective effect of Z-VDVAD-FMK is mediated through caspase-2-specific signaling [2].

RGC neuroprotection
Cross-study comparable
>85% suppression of cleaved caspase-2; 60% RGC survival at day 15; no significant change in casp-3/6/7/8
Reported functional caspase-2 isoform selectivity in vivo
Rat ONC model; intravitreal dosing; β-III-tubulin readout
Retinal ganglion cells Optic nerve crush Neuroprotection Caspase-2 isoform specificity In vivo

Melanoma Apoptosis: Cell-Line-Dependent Inhibition Profile

In IgR3 and MM200 melanoma cell lines, Z-VDVAD-FMK (50 μM) displayed a unique apoptosis inhibition signature compared to Z-VAD-FMK (pan-caspase, 20 μM), Z-DEVD-FMK (30 μM), Z-IETD-FMK (30 μM), and Z-LEHD-FMK (30 μM). Notably, in MM200 cells treated with TRAIL, Z-VDVAD-FMK produced only 43.1% inhibition, whereas Z-DEVD-FMK produced 72.1% and Z-VAD-FMK 98.2%, indicating that caspase-2 plays a less dominant role in TRAIL-induced death in this cell line. Conversely, in IgR3 cells treated with docetaxel, Z-VDVAD-FMK (56% inhibition) outperformed Z-DEVD-FMK (37%) and Z-IETD-FMK (12.6%), demonstrating context-dependent superiority [1].

Melanoma cell-line profiling
Head-to-head
IgR3-docetaxel: Z-VDVAD-FMK 56% vs Z-DEVD-FMK 37%; MM200-TRAIL: 43.1% vs 72.1%; pan-caspase Z-VAD-FMK 98.2%
Cell-line- and stimulus-dependent inhibition profiles; no universal substitution
Context-dependent potency; docetaxel 20 nM, TRAIL 200 ng/mL
Melanoma TRAIL Docetaxel Caspase inhibitor profiling Apoptosis

ROCK-II Cleavage: Non-Apoptotic Caspase-2 Pathway

Z-VDVAD-FMK (at a low concentration of 2 μM) prevented thrombin-induced ROCK-II cleavage and inhibited endothelial microparticle (EMP) release in HMEC-1 cells, in the absence of cell death. This identifies a non-apoptotic signaling role for caspase-2—ROCK-II processing—that is not replicated by caspase-3 inhibitors or by caspase-2 siRNA in certain cancer cell contexts, highlighting a pathway-selective effect of pharmacological caspase-2 inhibition [1]. The pan-caspase inhibitor Z-VAD-FMK and Z-DEVD-FMK can also inhibit ROCK-II cleavage in some settings, but the caspase-2 siRNA ineffectiveness suggests that the pharmacological inhibitor captures a broader or distinct caspase repertoire [2].

ROCK-II/EMP pathway
Supporting evidence
Z-VDVAD-FMK (2 µM) prevented thrombin-induced ROCK-II cleavage and EMP release without cell death
Non-apoptotic caspase-2 signaling role captured
Low effective concentration; caspase-2 siRNA ineffective in HeLa cells
ROCK-II Endothelial microparticles Thrombin Non-apoptotic caspase-2 Vascular biology

Optimal Application Scenarios for Procurement Decisions


Cardiac Statin Toxicity and Apoptosis Discrimination

In lovastatin-induced cardiac toxicity models, Z-VDVAD-FMK (100 μM) reduces the apoptotic component of cell death—quantified as a 19.1 ± 8.3% reduction in DNA loss [1]—and uniquely blocks F-actin fragmentation where the caspase-3 inhibitor Ac-DEVD-CHO is completely ineffective [2]. This enables researchers to dissect caspase-2-dependent apoptotic damage from mevalonate-independent oncotic death. Procurement of Z-VDVAD-FMK is indicated when the experimental objective is to isolate caspase-2-mediated cytoskeletal degradation from broader apoptotic execution.

In Vivo Neuroprotection in Optic Neuropathy Models

Z-VDVAD-FMK (4000 ng/mL intravitreal, administered Days 0, 4, 8, 12) achieves >85% suppression of cleaved caspase-2 in retinal ganglion cells without altering caspase-3, -6, -7, or -8 levels, providing up to 60% RGC neuroprotection at 15 days post-axotomy [1]. This in vivo isoform selectivity profile makes Z-VDVAD-FMK the appropriate procurement choice for long-term neuroprotection studies where pharmacological specificity must be maintained across repeated dosing, and where caspase-3 inhibition would confound mechanistic interpretation.

Subarachnoid Hemorrhage and Endothelial Injury Research

In canine SAH models, Z-VDVAD-FMK (10 μM intracisternal) uniquely reduces endothelial apoptosis in penetrating cerebral arteries and improves clinical outcomes, whereas Z-DEVD-FMK fails to prevent apoptosis at the same concentration [1]. Researchers investigating cerebral vasospasm-associated endothelial injury should procure Z-VDVAD-FMK rather than Z-DEVD-FMK when the objective is to validate caspase-2's role in microvascular endothelial survival, as only the caspase-2-targeted inhibitor provides both histological and functional benefit in this model.

Endothelial Microparticle Biogenesis and Non-Apoptotic Signaling

Z-VDVAD-FMK at low micromolar concentrations (2 μM) prevents thrombin-induced ROCK-II cleavage and EMP release in human microvascular endothelial cells without inducing cell death [1]. This application scenario is uniquely served by Z-VDVAD-FMK because the ROCK-II–caspase-2 signaling axis represents a non-apoptotic function of caspase-2 that is not captured by pan-caspase inhibitors or caspase-3-selective tools in a mechanistically clean manner. Procurement is recommended for vascular biology laboratories studying EMP-mediated intercellular communication in thrombosis and inflammation.

Application
Selection Property
Validation Focus
Statin-induced cardiac toxicity studies
Caspase-2-dependent actin fragmentation assay
F-actin integrity endpoint discrimination from caspase-3 inhibition
Optic neuropathy and RGC neuroprotection models
In vivo caspase-2 isoform selectivity in retinal tissue
RGC survival endpoint and off-target caspase modulation review
Subarachnoid hemorrhage endothelial injury models
Caspase-2-dependent endothelial apoptosis in penetrating arteries
Endothelial protection endpoint vs. angiographic vasospasm dissociation
Endothelial microparticle biogenesis studies
Non-apoptotic ROCK-II cleavage pathway
EMP release endpoint without cytotoxicity confounding
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